molecular formula C8H10BrN B1342424 2-Bromo-5-isopropylpyridine CAS No. 1142197-16-7

2-Bromo-5-isopropylpyridine

Cat. No. B1342424
M. Wt: 200.08 g/mol
InChI Key: BLQFSODNIHJIEB-UHFFFAOYSA-N
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Description

2-Bromo-5-isopropylpyridine is a brominated pyridine derivative, which is a class of compounds that have been extensively studied due to their potential applications in various fields, including medicinal chemistry and materials science. The presence of the bromine atom and the isopropyl group on the pyridine ring can significantly influence the reactivity and properties of the molecule, making it a valuable intermediate for further chemical transformations.

Synthesis Analysis

The synthesis of brominated pyridine derivatives, such as 2-Bromo-5-isopropylpyridine, often involves halogenation reactions and coupling processes. For instance, efficient syntheses of 5-brominated 2,2'-bipyridines have been developed using Stille coupling of dibromopyridine with trimethylstannylpyridine derivatives . Similarly, the synthesis of 5-bromopyridyl-2-magnesium chloride, a related compound, was achieved through an iodo-magnesium exchange reaction, demonstrating the versatility of bromopyridines in forming functionalized pyridine derivatives . These methodologies could potentially be adapted for the synthesis of 2-Bromo-5-isopropylpyridine by selecting appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of brominated pyridine derivatives can be elucidated using techniques such as X-ray crystallography. For example, structural studies on 8-bromo-2',3'-O-isopropylideneadenosine revealed different conformations and intramolecular interactions in its crystal structure . Although not directly related to 2-Bromo-5-isopropylpyridine, these findings highlight the importance of structural analysis in understanding the conformational preferences and potential reactivity of brominated heterocycles.

Chemical Reactions Analysis

Brominated pyridines are known to participate in various chemical reactions, particularly in palladium-catalyzed cross-coupling reactions. The novel 5-bromo-2-iodopyrimidine, for example, has been used in selective cross-coupling reactions to synthesize many substituted pyrimidine compounds . This reactivity can be extrapolated to 2-Bromo-5-isopropylpyridine, which could also serve as an intermediate in cross-coupling reactions to access a wide range of substituted pyridines.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated pyridines can be studied using spectroscopic methods and computational chemistry. Spectroscopic characterization of 5-Bromo-2-(trifluoromethyl)pyridine was performed using FT-IR and NMR spectroscopies, and its geometric structure was optimized using density functional theory (DFT) . These techniques could be applied to 2-Bromo-5-isopropylpyridine to determine its vibrational frequencies, chemical shifts, and electronic properties, which are crucial for understanding its reactivity and interactions with other molecules.

Scientific Research Applications

Spectroscopic and Computational Analysis

2-Bromo-5-isopropylpyridine and related bromo-substituted pyridines are key intermediates in various chemical syntheses and have significant applications in scientific research. These compounds are often utilized for their unique properties in spectroscopic characterization, including Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies. Theoretical studies, such as density functional theory (DFT) calculations, enable the exploration of their optimized geometric structures, vibrational frequencies, and chemical shift values. For example, studies have shown that related compounds, like 5-Bromo-2-(trifluoromethyl)pyridine, have been characterized and analyzed using DFT to explore their non-linear optical (NLO) properties and interaction energies, showcasing their potential in material sciences and optoelectronics H. Vural & M. Kara, 2017.

Synthesis and Biological Activities

The bromo-substituted pyridines serve as crucial intermediates in the synthesis of novel compounds through palladium-catalyzed cross-coupling reactions. These synthetic pathways enable the development of pyridine-based derivatives with potential applications ranging from antimicrobial agents to materials for liquid crystals. For instance, novel pyridine derivatives synthesized via Suzuki cross-coupling reactions have been investigated for their anti-thrombolytic, biofilm inhibition, and haemolytic activities, highlighting the biological significance of these compounds Gulraiz Ahmad et al., 2017.

Material Science and Catalysis

In material science and catalysis, bromo-substituted pyridines are utilized as intermediates for the preparation of metal-complexing molecules, functionalized pyridines, and liquid crystalline materials. Efficient synthesis methods have been developed for brominated and dibrominated bipyridines and bipyrimidines, which are valuable for creating metal-complexing molecular rods, demonstrating their utility in constructing complex molecular architectures P. Schwab et al., 2002.

Antitumor Activity and Molecular Docking

The exploration of antitumor activities and molecular docking studies of bromo-substituted pyridine derivatives showcases their potential in drug discovery and medicinal chemistry. Compounds such as 5-Bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide have been synthesized and evaluated for their stereochemistry's effect on anticancer activity, providing insights into the design of novel therapeutics Zhixu Zhou et al., 2015.

Electrochemical Applications

The electrochemical properties of bromo-substituted pyridines have been studied in the context of corrosion inhibition, demonstrating their effectiveness in protecting materials against corrosion in acidic environments. This application highlights the potential of these compounds in industrial and engineering applications to enhance material longevity and performance H. M. El-Lateef et al., 2015.

Safety And Hazards

2-Bromo-5-isopropylpyridine is harmful if swallowed and causes skin and eye irritation . It may also cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area . In case of contact with skin or eyes, wash with plenty of water .

properties

IUPAC Name

2-bromo-5-propan-2-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrN/c1-6(2)7-3-4-8(9)10-5-7/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLQFSODNIHJIEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CN=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801299381
Record name 2-Bromo-5-(1-methylethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801299381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-5-isopropylpyridine

CAS RN

1142197-16-7
Record name 2-Bromo-5-(1-methylethyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1142197-16-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-5-(1-methylethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801299381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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